![molecular formula C10H19NO2 B1355600 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 65535-86-6](/img/structure/B1355600.png)
3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane
Overview
Description
3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 . It is used in the preparation of pyrazolo[1,5-a]pyridinecarbonyl-substituted spirocyclic piperidine ketals as inhibitors of HCV protein NS4B .
Molecular Structure Analysis
The InChI code for 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane is 1S/C10H19NO2/c1-9(2)7-12-10(13-8-9)3-5-11-6-4-10/h11H,3-8H2,1-2H3 . This indicates the molecular structure of the compound.It has a molecular weight of 185.27 . The compound has a storage temperature of room temperature .
Scientific Research Applications
Crystal Structure and Thermodynamic Properties
- A derivative of 1,5-dioxaspiro[5.5] was synthesized and studied for its crystal structure and thermodynamic properties. The research revealed significant insights into the molecular structure and stability of such compounds, which could be critical in materials science and chemistry (Zeng, Wang, & Zhang, 2021).
Novel Synthesis Processes
- Researchers developed a novel synthesis process for 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the versatility of such compounds in chemical synthesis (Reddy, Medaboina, Sridhar, & Singarapu, 2014).
Biological Evaluation
- Compounds related to 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane have been evaluated for their cytotoxic action against human cancer cells, indicating potential applications in medical research and drug development (Rice, Sheth, & Wheeler, 1973).
Efficient Synthesis of Novel Compounds
- A study reported the efficient synthesis of novel trispiropyrrolidine/thiapyrrolizidines using a 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane derivative, highlighting the compound's role in facilitating complex chemical reactions (Singh & Singh, 2017).
Advanced Chemical Analysis
- Advanced techniques like NMR spectroscopy and theoretical computation have been used to study isomers of compounds similar to 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane. Such research aids in understanding the detailed chemical properties of these compounds (Zhi, 2011).
Applications in Material Science
- Studies have explored the liquid-crystalline properties of derivatives of 1,5-dioxa-spiro[5.5]undecane, indicating potential applications in the field of material science, particularly in the development of new liquid crystal materials(Frach, Tschierske, Zaschke, & Deutscher, 1989).
Mechanism of Action
Mode of Action
The mode of action of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5These properties are crucial in determining the bioavailability of the compound .
properties
IUPAC Name |
3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2)7-12-10(13-8-9)3-5-11-6-4-10/h11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYCRECLQBDSHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCNCC2)OC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496148 | |
Record name | 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane | |
CAS RN |
65535-86-6 | |
Record name | 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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